![molecular formula C15H22O B12522585 12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene CAS No. 660852-47-1](/img/structure/B12522585.png)
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene: is a chemical compound with a unique structure that includes a cyclododeca-1,4,8-triene ring substituted with a prop-2-en-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene typically involves the reaction of cyclododeca-1,4,8-triene with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the formation of the ether linkage.
Solvent: Solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-throughput screening methods can optimize reaction conditions and catalyst selection.
Analyse Chemischer Reaktionen
Types of Reactions
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the cyclododeca-1,4,8-triene ring to single bonds, resulting in a more saturated compound.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated cyclododecane derivatives.
Substitution: Compounds with various functional groups replacing the prop-2-en-1-yloxy group.
Wissenschaftliche Forschungsanwendungen
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododeca-1,4,8-triene: The parent compound without the prop-2-en-1-yloxy substitution.
12-[(Prop-2-en-1-yl)oxy]cyclododecane: A similar compound with a fully saturated cyclododecane ring.
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4-diene: A compound with fewer double bonds in the ring structure.
Uniqueness
12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene is unique due to its specific substitution pattern and the presence of multiple double bonds in the ring structure. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
660852-47-1 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
12-prop-2-enoxycyclododeca-1,4,8-triene |
InChI |
InChI=1S/C15H22O/c1-2-14-16-15-12-10-8-6-4-3-5-7-9-11-13-15/h2,4,6-7,9-10,12,15H,1,3,5,8,11,13-14H2 |
InChI-Schlüssel |
GUEREBSSWPAXAX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1CCC=CCCC=CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
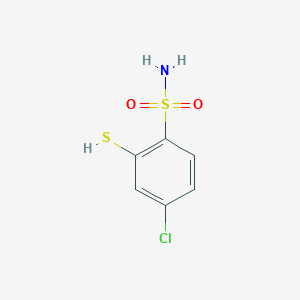
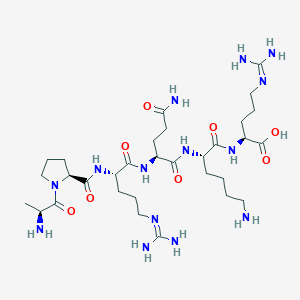
![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)
![3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one](/img/structure/B12522526.png)
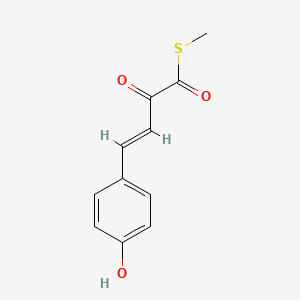
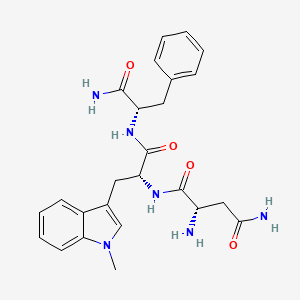
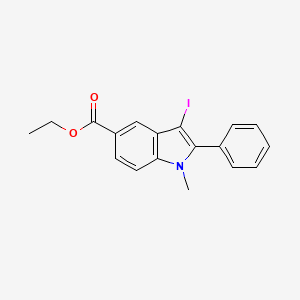
![2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12522549.png)
![Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B12522563.png)
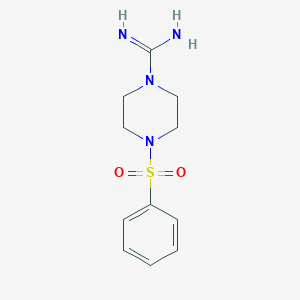
![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
